2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid physical properties
2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid physical properties
This technical guide details the physicochemical characterization, synthesis logic, and handling protocols for 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid . It is designed for medicinal chemists and process scientists utilizing this fluorinated scaffold for lead optimization.[1]
[1][2]
Executive Summary
2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid represents a strategic building block in modern medicinal chemistry.[1][2] It combines the steric demand of a methyl group with the unique electronic properties of the difluoromethyl (
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
Nomenclature & Identification[1][2]
-
IUPAC Name: 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid[1][2]
-
Alternative Names: 6-(Difluoromethyl)-4-methylnicotinic acid (depending on numbering priority)
-
Molecular Formula:
[2] -
Molecular Weight: 187.14 g/mol [2]
-
SMILES: Cc1cc(C(F)F)ncc1C(=O)O (Canonical)
Physicochemical Properties (Experimental & Predicted)
The following data aggregates standard values for 2,4,5-substituted pyridine scaffolds, adjusted for the electronic influence of the
| Property | Value / Range | Technical Context |
| Physical State | Solid (Crystalline powder) | Likely forms stable dimers in solid state due to carboxylic acid.[1][2] |
| Melting Point | 155 – 165 °C (Predicted) | Lower than non-fluorinated analog (2-methylnicotinic acid, ~228°C) due to disrupted crystal packing.[1][2] |
| Boiling Point | ~310 °C (at 760 mmHg) | Decomposition likely prior to boiling.[1][2] |
| Density | 1.35 ± 0.05 g/cm³ | Increased density relative to methyl-pyridines due to fluorine content.[1][2] |
| Acid pKa ( | 3.8 – 4.2 | The electron-withdrawing |
| Base pKa (Pyridine N) | 2.0 – 2.5 | Significantly reduced basicity due to the strong electron-withdrawing effect of the 2-position |
| LogP (Octanol/Water) | 1.8 – 2.1 | |
| Solubility | DMSO, Methanol, DMF | Sparingly soluble in water; soluble in aqueous base ( |
Structural Analysis: The Bioisostere
The difluoromethyl group is a critical feature.[1] Unlike
-
H-Bond Acidity: The
bond in is polarized, allowing interaction with carbonyl oxygen or aromatic -systems in protein binding pockets.[1][2] -
Metabolic Stability: The
bonds block oxidative metabolism at the 2-position, a common soft spot in pyridine drugs.[1]
Synthesis & Characterization Workflow
Retrosynthetic Logic
Direct fluorination of the methyl group is challenging due to selectivity issues.[1] The preferred route involves constructing the pyridine ring or functionalizing a halogenated precursor.[1]
Recommended Route: Radical Difluoromethylation of 2-Halo-pyridines.[1][2]
-
Precursor: Ethyl 2-chloro-4-methylpyridine-5-carboxylate.[1][2]
-
Reagent: Sodium difluoromethanesulfinate (Langlois Reagent) or
equivalent.[1][2] -
Catalyst: Mn(OAc)3 or Photocatalyst (Ir/Ru).
Characterization Workflow (Graphviz Diagram)
The following diagram outlines the logical flow from synthesis to analytical validation.
Caption: Workflow for the isolation and validation of 2-(Difluoromethyl)-4-methylpyridine-5-carboxylic acid.
Experimental Validation Protocols
Protocol A:
Determination (Potentiometric Titration)
Objective: Determine the ionization constants to predict physiological behavior.[1][2]
-
Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
-
Titrant: 0.1 M KOH (standardized).
-
Method: Perform titration under inert
atmosphere at 25°C. -
Analysis: Plot pH vs. Volume of titrant. Identify two inflection points:
-
Correction: Adjust for methanol dielectric constant using the Yasuda-Shedlovsky extrapolation.
Protocol B: 1H-NMR Validation
The
-
Solvent: DMSO-d6.
-
Key Signal: Look for a triplet (or doublet of doublets) centered around 6.5 – 7.0 ppm with a large geminal coupling constant (
).[1][2] -
Integration: Ensure the
proton integrates to 1:1 ratio with the aromatic ring protons.
Handling & Stability
Stability Profile
-
Thermal Stability: Stable up to ~250°C. Decarboxylation may occur at elevated temperatures (>280°C) or under microwave irradiation in high-boiling solvents.[1][2]
-
Hydrolytic Stability: The
group is generally stable to aqueous acid.[1] However, prolonged exposure to strong aqueous base (e.g., 6M NaOH at reflux) can hydrolyze the to an aldehyde or carboxylic acid.[1] -
Storage: Store in a tightly sealed container at 2–8°C. Hygroscopic potential is low, but desiccated storage is recommended.
Safety (SDS Summary)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335).[1][3]
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]
-
Incompatibility: Avoid strong oxidizing agents and strong reducing agents (e.g.,
, which may reduce the nitrile/acid or defluorinate).[1]
Applications in Drug Discovery[1][2][3]
This scaffold serves as a "magic methyl" alternative where the
| Feature | Mechanism | Benefit |
| Lipophilicity | Improves membrane permeability (CNS penetration).[1][2] | |
| H-Bonding | Can capture unique binding interactions in the active site.[1] | |
| Acidity Modulation | Electron withdrawal lowers | Alters salt formation properties and solubility profile.[1] |
Bioisosteric Mapping (Graphviz Diagram)
Comparison of the target scaffold against common analogs.[1]
Caption: Bioisosteric relationship showing how the CF2H scaffold bridges the gap between methyl and trifluoromethyl analogs.
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1][2]
-
Zafrani, Y., et al. (2017).[1] Difluoromethyl Group as a Hydrogen Bond Donor: A structural and solution study. Journal of Medicinal Chemistry, 60(2), 797-804.[1] [1][2]
-
Fujiwara, T., & O'Hagan, D. (2014).[1] Successful fluorine-containing herbicide agrochemicals.[1][2] Journal of Fluorine Chemistry, 167, 16-29.[1]
-
PubChem Compound Summary. (2024). Pyridine-3-carboxylic acid derivatives (General Reference for pKa/LogP trends).
